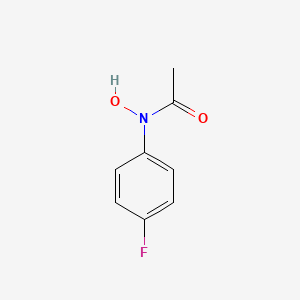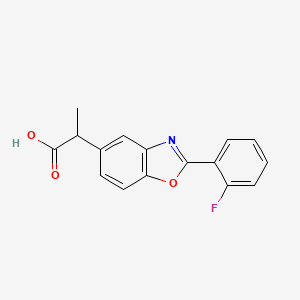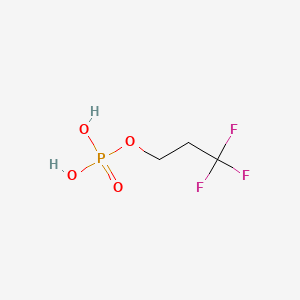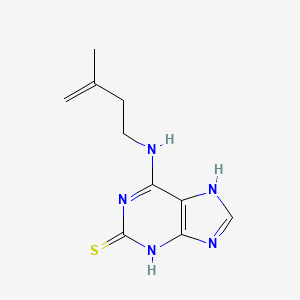
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione is a compound known for its significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione typically involves the reaction of purine derivatives with 3-methylbut-3-enylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives .
Scientific Research Applications
6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3-Methylbut-3-enylamino)-3,7-dihydropurine-2-thione include other purine derivatives with similar structures and biological activities. Some examples are:
- 6-(3-Methylbut-3-enylamino)pyrine
- 6-(3-Methylbut-3-enylamino)purine-2-thione
Uniqueness
What sets this compound apart is its unique combination of structural features and biological activity.
Properties
CAS No. |
52172-12-0 |
|---|---|
Molecular Formula |
C10H13N5S |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
6-(3-methylbut-3-enylamino)-3,7-dihydropurine-2-thione |
InChI |
InChI=1S/C10H13N5S/c1-6(2)3-4-11-8-7-9(13-5-12-7)15-10(16)14-8/h5H,1,3-4H2,2H3,(H3,11,12,13,14,15,16) |
InChI Key |
ILOIORKOGYBHDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCNC1=NC(=S)NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


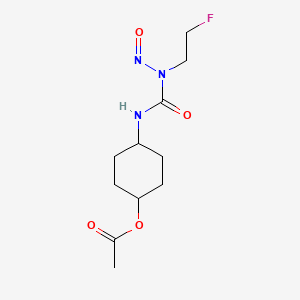

![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)

![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
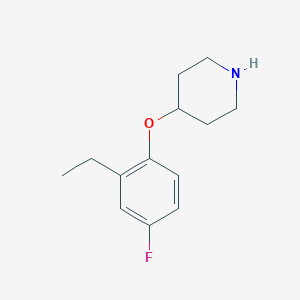
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
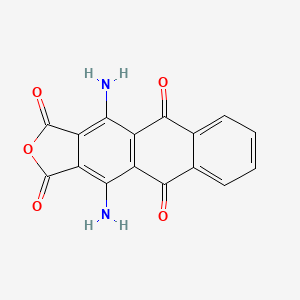
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
